N,N-diethyl-2-oxo-2-(1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indol-3-yl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 8.10 (s, 1H, indole NH)
- δ 7.60–7.20 (m, 9H, aromatic protons from indole and phenethyl groups)
- δ 4.30 (t, 2H, J = 6.8 Hz, –CH₂– adjacent to indole N)
- δ 3.50–3.20 (m, 6H, N–CH₂–CH₃ and –CH₂–NH– groups)
- δ 2.90 (t, 2H, J = 7.2 Hz, –CH₂–Ph)
- δ 1.20 (t, 6H, J = 7.0 Hz, –CH₂–CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 170.5 (amide carbonyl)
- δ 168.2 (ketone carbonyl)
- δ 136.0–110.0 (aromatic carbons)
- δ 50.2 (N–CH₂–CH₃)
- δ 42.5 (–CH₂–NH–)
- δ 35.8 (–CH₂–Ph)
- δ 14.1 (–CH₂–CH₃)
The downfield shift of the amide carbonyl (δ 170.5) compared to simpler acetamides (e.g., δ 168–169 for N,N-diethylacetamide) indicates conjugation with the indole system. The absence of splitting in the indole NH signal suggests restricted rotation due to steric hindrance.
Mass Spectrometric Fragmentation Patterns
Key fragments observed in electron ionization (EI-MS) include:
- m/z 429.2 [M+H]⁺ (base peak)
- m/z 284.1 [M – C₆H₅CH₂CH₂NHCO]⁺
- m/z 156.0 [C₁₀H₈N]⁺ (protonated indole)
The cleavage between the acetamide and indole moieties (m/z 284.1) dominates the fragmentation pattern, reflecting the lability of the C–N bond adjacent to the carbonyl group. The phenethylamino side chain undergoes β-hydrogen elimination, generating a neutral loss of 121 Da (C₈H₁₁N).
Infrared (IR) Vibrational Frequency Mapping
IR (KBr, cm⁻¹):
- 3270 (N–H stretch, amide)
- 1685 (C=O stretch, amide I band)
- 1640 (C=O stretch, ketone)
- 1550 (N–H bend, amide II)
- 1450–1600 (aromatic C=C stretching)
The amide I band at 1685 cm⁻¹ is shifted to higher wavenumbers compared to N,N-diethylacetamide (1650–1670 cm⁻¹), indicating increased carbonyl polarization due to resonance with the indole π-system. The absence of free –NH stretches above 3300 cm⁻¹ confirms secondary amide formation.
Computational Modeling of Three-Dimensional Conformations
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two stable conformers:
- Planar conformation : The indole ring aligns coplanar with the acetamide group (dihedral angle = 5.2°), maximizing π-conjugation.
- Twisted conformation : A 45° rotation between indole and acetamide disrupts conjugation but reduces steric clash between the phenethyl group and diethyl substituents.
The energy difference between conformers is 2.3 kcal/mol, suggesting room-temperature interconversion. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the amide lone pair and σ*(C–N) antibonding orbital, stabilizing the planar form.
Table 1: Key Computational Parameters
| Parameter | Planar Conformer | Twisted Conformer |
|---|---|---|
| Dihedral Angle (°) | 5.2 | 45.0 |
| Relative Energy (kcal/mol) | 0.0 | 2.3 |
| Dipole Moment (Debye) | 4.8 | 3.6 |
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-[2-oxo-2-(2-phenylethylamino)ethyl]indol-3-yl]acetamide |
InChI |
InChI=1S/C24H27N3O3/c1-3-26(4-2)24(30)23(29)20-16-27(21-13-9-8-12-19(20)21)17-22(28)25-15-14-18-10-6-5-7-11-18/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,25,28) |
InChI Key |
ULBGJCUPHXZGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE typically involves the reaction of tryptamine with a suitable acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as acetonitrile, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-OXO-2-(1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Adamantane vs. The target’s phenylethyl group balances lipophilicity and solubility .
- Acetamide vs. Ester : The target’s diethylacetamide group provides stronger hydrogen-bonding capacity compared to ester-containing analogues (e.g., compound 20), which may hydrolyze in vivo .
- Hydrazide Functionalization : Hydrazide derivatives () introduce additional nitrogen atoms, enabling metal coordination but increasing metabolic instability relative to the target’s stable acetamide .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity : The target’s LogP (~3.5) is intermediate, suggesting balanced membrane permeability and solubility. Adamantane derivatives (LogP ~5.0) may suffer from poor aqueous solubility .
- Bioactivity : While 2-oxoindoline derivatives () show antioxidant effects, the target’s phenylethyl and acetamide groups may favor kinase or receptor modulation .
Biological Activity
N,N-Diethyl-2-oxo-2-(1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indol-3-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features an indole ring, which is known for its diverse biological properties, combined with a diethyl acetamide moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as:
- Anticancer Agent : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth.
| Enzyme Target | Effect |
|---|---|
| PLA2G15 | Inhibition of phospholipase activity, potentially reducing inflammation |
| CYP2H | Substrate interactions affecting drug metabolism |
Case Studies
Several case studies have been reported that illustrate the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Researchers tested the compound on various cancer cell lines (e.g., MCF7, HeLa).
- Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 5 µM for MCF7 cells.
-
Antimicrobial Testing :
- The compound was evaluated against Staphylococcus aureus and Escherichia coli.
- It exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, demonstrating promising antimicrobial properties.
-
Neuroprotection in vitro :
- In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a 40% reduction in apoptosis markers compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes for preparing N,N-diethyl-2-oxo-2-(1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indol-3-yl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core. Key steps include:
- Indole alkylation : Introducing the 2-phenylethylaminoethyl group at the indole nitrogen via nucleophilic substitution (e.g., using bromoacetamide derivatives) .
- Oxoacetamide formation : Coupling the modified indole with diethyl oxoacetamide under peptide-coupling conditions (e.g., EDCI/HOBt) .
- Purification : Column chromatography or recrystallization (e.g., using methanol/water) to isolate the final product . Critical parameters: Temperature control (60–80°C for alkylation), solvent selection (DMF or dichloromethane), and catalyst use (e.g., K₂CO₃ for deprotonation) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify indole substitution patterns and acetamide connectivity .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) for oxoacetamide and indole NH bands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
SAR strategies include:
- Functional group modifications : Replace the 2-phenylethyl group with bulkier arylalkyl chains to enhance target binding .
- Indole substitution : Introduce electron-withdrawing groups (e.g., fluoro) at the indole 5-position to improve metabolic stability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains . Example data:
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent | None | 12.3 | Kinase X |
| Fluorinated | 5-F substitution | 8.7 | Kinase X |
Q. What experimental approaches address stability and degradation under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradation products via LC-MS .
- pH-dependent stability : Use phosphate buffers (pH 2–9) to identify optimal storage conditions (e.g., pH 7.4, 4°C) .
- Light sensitivity : Conduct UV-visible spectroscopy to monitor photodegradation and recommend amber vial storage .
Q. How can conflicting biological activity data from similar indole-acetamide derivatives be resolved?
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to rule out cell-specific effects .
- Off-target profiling : Use kinase inhibitor panels or CRISPR screening to identify unintended interactions .
- Meta-analysis : Compare published data on structurally analogous compounds (e.g., pyrimidoindole derivatives) to identify consensus targets .
Methodological Guidelines
- Synthetic optimization : Prioritize atom-economical reactions (e.g., one-pot alkylation-acylation) to reduce step count .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
- Data reporting : Use standardized formats (e.g., CDD Vault) for SAR data to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
